N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-8-17(9-7-14)29(26,27)24-12-10-16(11-13-24)20(25)23-21-22-19-15(2)4-3-5-18(19)28-21/h3-9,16H,10-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUMQJPRYKWQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O2S2
- Molecular Weight : 370.52 g/mol
The compound exhibits activity primarily through the modulation of specific receptors and enzymes involved in various biological pathways. Its benzothiazole and piperidine moieties contribute to its interaction with biological targets, including:
- Cannabinoid receptors : Compounds similar in structure have been shown to act as ligands for cannabinoid receptors, influencing pain and inflammation pathways .
- Enzyme inhibition : The sulfonamide group may play a role in inhibiting certain enzymes involved in metabolic processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies suggest that derivatives of benzothiazole compounds possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis .
- Anticancer Potential : Some benzothiazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is under investigation.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
Case Study 1: Anti-inflammatory Effects
A study conducted on a related benzothiazole compound demonstrated significant reduction in inflammatory markers in animal models. The compound was administered orally, leading to decreased levels of cytokines associated with inflammation. The results indicated potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies on benzothiazole derivatives revealed that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell death .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Variations : Replacement of the 4-methylbenzenesulfonyl (tosyl) group with halogenated or substituted aryl sulfonyls (e.g., 4-chloro in ) alters electronic properties and molecular weight.
- Synthesis Yields : Analogs from demonstrate moderate yields (47–72%), suggesting feasible synthetic routes for the target compound.
Pharmacological and Commercial Considerations
- Commercial Availability : N-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is commercially available (CAS 433705-13-6), highlighting the feasibility of scaling up synthesis for the target compound .
- Structural Flexibility : The benzothiazole and sulfonyl groups in the target compound allow for derivatization, as seen in , where halogenation improved target engagement.
Q & A
Q. Basic Structure-Activity Relationship (SAR)
- The 4-methylbenzenesulfonyl group enhances metabolic stability by reducing oxidative degradation in vivo.
- The benzothiazole moiety contributes to antimicrobial activity, as seen in analogs with MIC values <10 µg/mL against Staphylococcus aureus .
Q. Advanced SAR Challenges
- Contradictions in Data : Some analogs show reduced activity when the methyl group on the benzothiazole is replaced with bulkier substituents (e.g., tert-butyl), likely due to steric hindrance at the target binding site .
- Resolution Strategy : Perform docking studies to compare binding affinities and validate results with isothermal titration calorimetry (ITC) .
What analytical methods are critical for characterizing this compound’s purity and structural integrity?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. Advanced Purity Assessment
- Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water) to detect trace impurities (<0.1%).
- X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .
How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. inactive analogs)?
Q. Methodological Approach
- Replicate Experiments : Ensure consistent assay conditions (e.g., broth microdilution for MIC testing, pH 7.4 PBS buffer) .
- Control for Solubility : Use DMSO concentrations ≤1% to avoid false negatives due to precipitation .
- Validate Target Engagement : Perform surface plasmon resonance (SPR) to measure direct binding to bacterial enzymes (e.g., dihydrofolate reductase) .
What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Q. Basic Physicochemical Optimization
- Solubility : Introduce polar groups (e.g., hydroxyl) on the piperidine ring or use co-solvents like PEG-400 in formulations .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
Q. Advanced PK Studies
- Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
- Use proteolysis-targeting chimeras (PROTACs) to enhance target specificity and reduce off-target degradation .
What are the key challenges in scaling up synthesis, and how can reaction conditions be optimized?
Q. Basic Scale-Up Issues
Q. Advanced Process Chemistry
- Implement flow chemistry for continuous amide bond formation, reducing batch variability.
- Optimize catalytic systems (e.g., Pd/C for hydrogenation) to minimize metal residues in final products .
How does the compound interact with biological targets (e.g., enzymes, receptors), and what computational tools validate these interactions?
Q. Basic Target Profiling
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
- Molecular Dynamics (MD) Simulations : Predict binding modes of the sulfonyl group in hydrophobic pockets .
Q. Advanced Validation
- Cryo-EM resolves compound-enzyme complexes at near-atomic resolution.
- Alanine Scanning Mutagenesis identifies critical residues for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
